(3-Oxo-5-phenyl-piperazin-1-YL)-acetic acid
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Overview
Description
(®-3-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-3-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.
Acetylation: The final step involves the acetylation of the piperazine derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of (®-3-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
(®-3-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(®-3-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (®-3-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **®-3-OXO-5-METHYL-PIPERAZIN-1-YL)-ACETIC ACID
- **®-3-OXO-5-ETHYL-PIPERAZIN-1-YL)-ACETIC ACID
Uniqueness
(®-3-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-(3-oxo-5-phenylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11-7-14(8-12(16)17)6-10(13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,16,17) |
InChI Key |
APZSTGXTJJNWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CN1CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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